Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride
Overview
Description
Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride is a chemical compound with the molecular formula C10H18N2O·HCl It is a derivative of piperidine and pyrrolidine, two important heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride typically involves the reaction of piperidine and pyrrolidine derivatives under specific conditions. One common method involves the reaction of piperidine with pyrrolidine-3-carboxylic acid, followed by the addition of methanone and hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperidin-3-yl-methanone and piperidin-4-yl-methanone, which share structural similarities with piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride.
Pyrrolidine derivatives: Compounds such as pyrrolidin-2-yl-methanone and pyrrolidin-3-yl-methanone are structurally related to the compound of interest.
Uniqueness
This compound is unique due to its specific combination of piperidine and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring and a pyrrolidine moiety, which contribute to its unique pharmacological profile. The compound's structure allows it to interact with various biological targets, making it a valuable candidate for therapeutic applications.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical pathways, such as glycogen synthase kinase 3 beta (GSK-3β), which plays a role in several diseases, including cancer and neurodegenerative disorders .
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways and potentially offering neuroprotective effects .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Antiviral Effects
The compound is also being investigated for its antiviral properties. Early studies suggest that it may inhibit viral replication, although further research is needed to elucidate the specific mechanisms involved.
Anticancer Potential
This compound has shown promise as an anticancer agent. It has been evaluated for its ability to inhibit tubulin polymerization, which is crucial for cancer cell growth and division. Some derivatives have demonstrated IC50 values in the nanomolar range against various cancer cell lines .
Structure-Activity Relationships (SAR)
Recent studies have focused on the structure-activity relationships of this compound derivatives. Modifications to the core structure have led to enhanced biological activity and metabolic stability. For instance, compounds with specific substitutions on the piperidine nitrogen atom exhibited improved potency against GSK-3β while maintaining low cytotoxicity .
Case Studies
- GSK-3β Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory effects on GSK-3β. The most potent compounds demonstrated IC50 values as low as 360 nM, indicating strong potential as therapeutic agents for conditions like Alzheimer's disease .
- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound derivatives showed significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 3.12 μg/mL to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Data Tables
Biological Activity | IC50 Values | MIC Values | Target Pathway |
---|---|---|---|
GSK-3β Inhibition | 360 - 480 nM | - | Cell signaling pathways |
Antimicrobial Activity | - | 3.12 - 12.5 μg/mL | Bacterial cell wall synthesis |
Antiviral Activity | - | - | Viral replication inhibition |
Properties
IUPAC Name |
piperidin-1-yl(pyrrolidin-3-yl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10(9-4-5-11-8-9)12-6-2-1-3-7-12;/h9,11H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDPBHCKCGAWKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.